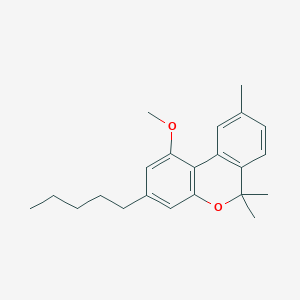
カンナビノールメチルエーテル
説明
1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene is a chemical compound with the molecular formula C22H28O2 . It is also known by its CAS number 41935-92-6 .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene consists of 22 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 324.5 g/mol.科学的研究の応用
Cannabis 植物からの単離
カンナビノールメチルエーテルは、Cannabis 植物から単離することができます . それはカンナビノールから誘導され、合成することもできます . この化合物の正確な生理学的および毒性学的特性はまだ完全に解明されていません .
カンナビノイドのグリーンアイソレーションにおける使用
カンナビノールメチルエーテルは、複雑な天然物抽出物からのカンナビノイドのグリーンアイソレーションに使用されます . カンナビジオール(CBD)をC. sativa 抽出物から精製する現在のプロセスは長く、集中的であり、−45 °C で 48 時間のウィンタライゼーションや高温高真空蒸留などのいくつかのステップが必要です . 提案された固相抽出(SPE)方法は、CBD の取得方法を変えることになります。これは、高速で再利用可能な単一ステップで行われます .
医療用Cannabis における使用
医療用Cannabis の合法化が進むにつれて、Cannabis sativa L. からのカンナビノイドの世界的な需要が大幅に増加しています . カンナビジオール(CBD)は、非精神活性作用と神経および中枢神経系(CNS)障害の治療における多くの薬理学的特性により、医療用途で研究されてきた主要なカンナビノイドです .
疼痛緩和における使用
CBD は、疼痛緩和における使用について研究されてきました . これは、カンナビノールメチルエーテルにまで及ぶ可能性がありますが、さらなる研究が必要です。
抗炎症目的における使用
作用機序
Target of Action
Cannabinol Methyl Ether (CBNM), similar to its parent compound Cannabinol (CBN), primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes, including mood, appetite, pain sensation, and memory .
Mode of Action
CBNM interacts with its targets, the CB1 and CB2 receptors, as a low affinity partial agonist . This means it binds to these receptors but induces only a partial response compared to a full agonist. The interaction of CBNM with the ECS can lead to various physiological effects .
Biochemical Pathways
CBN and other cannabinoids are known to influence the endocannabinoid system , which includes the CB1 and CB2 receptors and related biochemical pathways .
Pharmacokinetics
Cannabinoids like cbnm are typically lipophilic, meaning they tend to distribute in fat tissues and are metabolized primarily in the liver . These properties can impact the bioavailability of CBNM, affecting how much of the compound reaches the systemic circulation and exerts a physiological effect.
Result of Action
Given its interaction with the cb1 and cb2 receptors, it may have effects similar to other cannabinoids, potentially influencing mood, appetite, pain sensation, and memory . More research is needed to fully understand the specific effects of CBNM.
生化学分析
Biochemical Properties
Cannabinol Methyl Ether, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes CB1 and CB2 receptors, which are found in various tissues and organs throughout the body . Cannabinol Methyl Ether acts as a low affinity partial agonist at both CB1 and CB2 receptors . This interaction with the ECS is crucial for the biochemical reactions involving Cannabinol Methyl Ether .
Cellular Effects
The cellular effects of Cannabinol Methyl Ether are not well-studied. It is known that cannabinoids can have various effects on cells. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Cannabinol Methyl Ether, like other cannabinoids, exerts its effects at the molecular level through its interactions with the endocannabinoid system . It acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of a complex cell signaling system that plays a role in regulating a variety of physiological processes .
Temporal Effects in Laboratory Settings
It is known that cannabinoids can have varying effects over time, depending on factors such as dosage and individual metabolism .
Dosage Effects in Animal Models
The effects of Cannabinol Methyl Ether at different dosages in animal models have not been extensively studied. It is known that the effects of cannabinoids can vary with dosage .
Metabolic Pathways
Cannabinol Methyl Ether is involved in the cannabinoid metabolic pathways. These pathways involve various enzymes and cofactors
Transport and Distribution
Cannabinoids are known to be lipophilic compounds that partition into the fatty tissues of the body where they can remain for a considerable time .
Subcellular Localization
It is known that cannabinoids can interact with various subcellular structures, including cell membranes and receptors .
特性
IUPAC Name |
1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIZIGYIMTZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347769 | |
| Record name | Cannabinol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41935-92-6 | |
| Record name | Cannabinol methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabinol monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABINOL METHYLETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the allergenic properties of Cannabinol methyl ether?
A1: Research indicates that unlike some other cannabinoids, Cannabinol methyl ether is not a sensitizer and did not demonstrate allergenic properties in guinea pig models. This suggests a potentially lower risk of allergic contact dermatitis compared to other cannabinoids like Cannabinol and Δ9-Tetrahydrocannabinol.
Q2: Can Cannabinol methyl ether be found in Cannabis sativa plants, and if so, where?
A2: Yes, Cannabinol methyl ether has been successfully isolated and characterized from the stems of Cannabis sativa plants. This finding suggests that different parts of the plant may contain varying levels of this cannabinoid.
Q3: Are there any established synthetic routes for producing Cannabinol methyl ether in the lab?
A3: Yes, researchers have developed a synthetic pathway for Cannabinol methyl ether utilizing a microwave-assisted [2 + 2 + 2] cyclotrimerization reaction. This method offers a potentially efficient and controlled approach for synthesizing this cannabinoid and exploring its chemical properties further.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



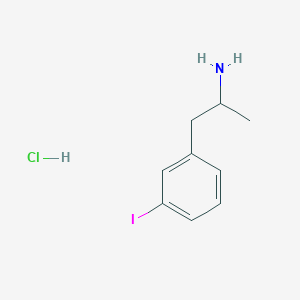


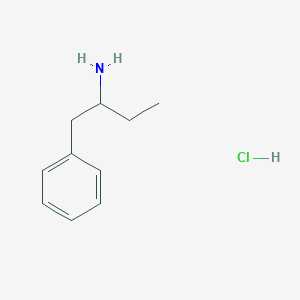
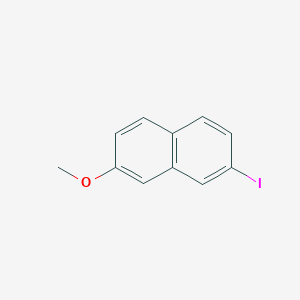
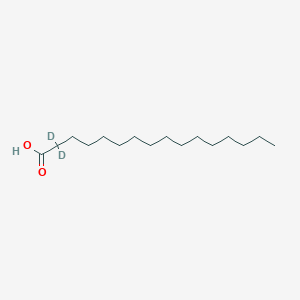
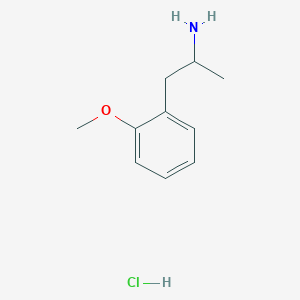

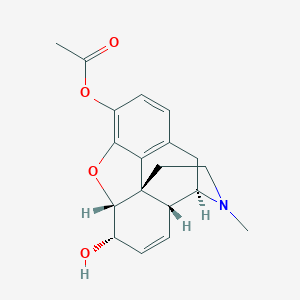




![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)